molecular formula C12H15N3S B2912116 [4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine CAS No. 886494-51-5

[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine

Cat. No. B2912116
CAS RN: 886494-51-5
M. Wt: 233.33
InChI Key: GNFITBOXICJSES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the structure of the compound using various spectroscopic methods. This could include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include reactions with various reagents, under different conditions, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Mechanism of Action

If the compound has biological activity, the mechanism of action would be studied. This could involve studying its interaction with biological targets, such as proteins or DNA, and how this interaction leads to its biological effect .

Safety and Hazards

The safety and hazards of the compound would be assessed. This could include its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-7-4-5-10(6-8(7)2)11-9(3)16-12(14-11)15-13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFITBOXICJSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole

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